Ethidium

Übersicht

Beschreibung

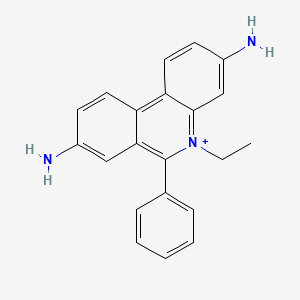

Homidium, also known as ethidium bromide, is a phenanthridine derivative commonly used as an intercalating agent in molecular biology. It is widely recognized for its application as a fluorescent tag in nucleic acid staining, particularly in techniques such as agarose gel electrophoresis. Homidium has also been used in veterinary medicine to treat trypanosomiasis in cattle .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Homidium kann durch die kontrollierte Kupplung von diazotiertem m-Aminobenzamidin mit dem primären aromatischen Amin von 3,8-Diamino-5-ethyl-6-phenylphenanthridiniumchlorid synthetisiert werden. Dieser Prozess beinhaltet die Diazotierung, eine chemische Reaktion, bei der eine Diazogruppe in eine Verbindung eingeführt wird, gefolgt von der Kupplung mit dem aromatischen Amin .

Industrielle Produktionsverfahren: Die industrielle Produktion von Homidium beinhaltet typischerweise die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie oben beschrieben. Der Prozess ist auf Ausbeute und Reinheit optimiert, um sicherzustellen, dass das Endprodukt die geforderten Standards für seine verschiedenen Anwendungen erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Homidium unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Homidium kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Die Reduktion von Homidium kann zur Bildung von Dihydroderivaten führen.

Substitution: Homidium kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Verschiedene Nukleophile können in Substitutionsreaktionen eingesetzt werden, abhängig vom gewünschten Produkt.

Hauptprodukte, die gebildet werden:

Oxidationsprodukte: Verschiedene oxidierte Derivate von Homidium.

Reduktionsprodukte: Dihydroderivate von Homidium.

Substitutionsprodukte: Substituierte Phenanthridinderivate.

Wissenschaftliche Forschungsanwendungen

Homidium hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Fluoreszenzfarbstoff bei der Nukleinsäurefärbung verwendet, um die Visualisierung von DNA und RNA in verschiedenen Analysetechniken zu ermöglichen.

Biologie: Wird in Molekularbiologielaboren für Techniken wie die Agarosegelelektrophorese eingesetzt.

Medizin: Wird in der Veterinärmedizin zur Behandlung von Trypanosomiasis bei Rindern eingesetzt.

Industrie: Anwendung bei der Produktion verschiedener Fluoreszenzfarbstoffe und -indikatoren

5. Wirkmechanismus

Homidium übt seine Wirkung hauptsächlich durch Interkalation in Nukleinsäuren aus. Diese Interkalation stört die normale Struktur der DNA und hemmt die Replikations- und Transkriptionsprozesse. Homidium zielt sowohl auf die Kinetoplast-DNA (kDNA) als auch auf die Kern-DNA ab, was zur Hemmung der DNA-Replikation in Trypanosomen führt. Dieser Mechanismus ist für seine trypanoziden Wirkungen verantwortlich .

Ähnliche Verbindungen:

Isometamidiumchlorid: Ein weiteres Phenanthridinderivat, das als trypanozides Mittel verwendet wird.

Diminazenaceturat: Eine Diamidinverbindung, die zur Behandlung von Trypanosomiasis eingesetzt wird.

Chinapyramin: Ein trypanozides Mittel mit einer anderen chemischen Struktur, aber ähnlicher Anwendung.

Einzigartigkeit von Homidium: Homidium ist einzigartig durch seine doppelte Anwendung sowohl als Fluoreszenzfarbstoff in der Molekularbiologie als auch als trypanozides Mittel in der Veterinärmedizin. Seine Fähigkeit, in Nukleinsäuren zu interkalieren und DNA-Prozesse zu stören, unterscheidet es von anderen Verbindungen mit ähnlichen Anwendungen .

Wirkmechanismus

Homidium exerts its effects primarily through intercalation into nucleic acids. This intercalation disrupts the normal structure of DNA, inhibiting replication and transcription processes. Homidium targets both kinetoplast DNA (kDNA) and nuclear DNA, leading to the inhibition of DNA replication in trypanosomes. This mechanism is responsible for its trypanocidal effects .

Vergleich Mit ähnlichen Verbindungen

Isometamidium Chloride: Another phenanthridine derivative used as a trypanocidal agent.

Diminazene Aceturate: A diamidine compound used to treat trypanosomiasis.

Quinapyramine: A trypanocidal agent with a different chemical structure but similar application.

Uniqueness of Homidium: Homidium is unique due to its dual application as both a fluorescent tag in molecular biology and a trypanocidal agent in veterinary medicine. Its ability to intercalate into nucleic acids and disrupt DNA processes sets it apart from other compounds with similar applications .

Biologische Aktivität

Ethidium, particularly in its bromide form (this compound bromide or EtBr), is a potent intercalating agent widely used in molecular biology. Its biological activity encompasses various mechanisms, including its interactions with nucleic acids and implications in antitumor effects, neurotoxicity, and microbial analysis. This article explores the biological activity of this compound through experimental studies, case reports, and detailed research findings.

Intercalation with DNA and RNA

this compound bromide intercalates between base pairs of double-stranded DNA (dsDNA) and RNA, leading to significant fluorescence enhancement upon binding. The fluorescence increases approximately 25-fold for dsDNA and 21-fold for RNA, which makes EtBr a valuable tool for visualizing nucleic acids in laboratory settings . The binding affinity varies with ionic strength; at low ionic strength, EtBr binds weakly to dsDNA, while at higher concentrations, it stabilizes the DNA structure .

Inhibition of Polymerases

EtBr acts as a potent inhibitor of DNA polymerases due to its intercalation properties. This inhibition can disrupt DNA replication processes, making it useful in experimental settings to study DNA synthesis and repair mechanisms .

Antitumor Activity

Experimental Studies

this compound bromide has demonstrated significant antitumor effects in various animal models. In a study involving mice with specific tumor types (6C3HED-OG and L5178Y), treatment with EtBr resulted in up to a 200% increase in lifespan for the former and an 83% increase for the latter . These findings suggest that EtBr may possess unique mechanisms of action as an antitumor agent, potentially related to its ability to inhibit RNA-dependent DNA polymerase activity .

Neurotoxicity and Demyelination

Case Studies

this compound bromide has been utilized in research to model demyelination in the central nervous system. A study injected EtBr into the hippocampus of Wistar rats to assess its effects on cognition and myelination. Results indicated that rats receiving EtBr exhibited significant impairments in memory tasks compared to controls. Histological analysis revealed signs of oligodendrocyte apoptosis and disintegration of myelin sheaths within 7 days post-injection, highlighting the neurotoxic potential of EtBr .

Microbial Applications

This compound Monoazide (EMA)

A derivative of this compound, known as this compound monoazide (EMA), is employed in microbial studies to distinguish between live and dead cells. EMA selectively penetrates dead cells and binds to their DNA, preventing amplification during PCR processes. This technique has been effectively used to analyze bacterial communities in biogas plants, showcasing EMA's utility in environmental microbiology .

Summary of Research Findings

Eigenschaften

IUPAC Name |

5-ethyl-6-phenylphenanthridin-5-ium-3,8-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3/c1-2-24-20-13-16(23)9-11-18(20)17-10-8-15(22)12-19(17)21(24)14-6-4-3-5-7-14/h3-13,23H,2,22H2,1H3/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTANTQQOYSUMLC-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N3+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048487 | |

| Record name | Ethidium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3546-21-2 | |

| Record name | Ethidium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3546-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homidium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003546212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homidium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17031 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethidium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMIDIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EN464416SI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.